molecular formula C9H5NO3 B11913098 6-Nitro-1H-inden-1-one

6-Nitro-1H-inden-1-one

Cat. No.: B11913098
M. Wt: 175.14 g/mol
InChI Key: KMKOJHXZHZFMSQ-UHFFFAOYSA-N
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Description

6-Nitro-1H-inden-1-one (CAS 24623-24-3) is an organic compound with the molecular formula C 9 H 7 NO 3 and a molecular weight of 177.16 g/mol . Its structure consists of a 2,3-dihydro-1H-inden-1-one core substituted with a nitro group at the 6-position . This places it into the class of indanones, which are privileged structures in medicinal and organic chemistry . Indanone derivatives are extensively investigated as key synthetic intermediates and scaffolds for developing bioactive molecules . Research into related structures has shown that indanone-based compounds can exhibit a range of biological activities, including serving as acetylcholinesterase inhibitors relevant to Alzheimer's disease research, topoisomerase inhibitors investigated for anticancer properties, and ligands for various enzymatic targets . The presence of the nitro group on the aromatic ring can influence the electron density of the system and may be utilized in further chemical transformations, such as reduction to an amino group . As a building block, this compound offers potential for the synthesis of more complex chemical entities for research applications in drug discovery and material science. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H5NO3

Molecular Weight

175.14 g/mol

IUPAC Name

6-nitroinden-1-one

InChI

InChI=1S/C9H5NO3/c11-9-4-2-6-1-3-7(10(12)13)5-8(6)9/h1-5H

InChI Key

KMKOJHXZHZFMSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC2=O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

A representative procedure involves dissolving 1H-inden-1-one (1.32 g, 10.0 mmol) in concentrated sulfuric acid (10 mL) at −5°C. A solution of KNO₃ (1.21 g, 12.0 mmol) in sulfuric acid is added dropwise over 30 minutes, followed by stirring at −5°C for 4 hours. The reaction mixture is quenched with ice water, extracted with dichloromethane, and purified via silica gel chromatography (hexane/EtOAc = 7:1) to yield this compound (10 ) as a beige solid (62% yield).

Key Variables:

  • Temperature: Maintaining the reaction below 0°C minimizes byproducts such as dinitro derivatives.

  • Acid Strength: Concentrated H₂SO₄ acts as both solvent and catalyst, facilitating the generation of nitronium ions (NO₂⁺).

  • Stoichiometry: A 1.2:1 molar ratio of KNO₃ to indenone ensures complete conversion without excess reagent.

Spectral Characterization

  • ¹H-NMR (CDCl₃): δ 8.59 (d, J = 1.9 Hz, 1H), 8.47 (dd, J = 8.4, 2.2 Hz, 1H), 7.68 (t, J = 8.4 Hz, 1H), 3.33–3.25 (m, 2H), 2.89–2.78 (m, 2H).

  • ESI-MS: m/z [M + H]⁺ = 178.17.

Alternative Nitration Strategies

Mixed Acid Systems

Combining nitric acid with acetic anhydride or polyphosphoric acid has been explored to enhance regioselectivity. For example, nitration with fuming HNO₃ in acetic anhydride at 0°C achieves 68% yield but requires stringent temperature control to avoid ring oxidation.

Microwave-Assisted Nitration

Microwave irradiation (150 W, 80°C, 20 minutes) reduces reaction time to 30 minutes while maintaining a 60% yield. This method improves energy efficiency but necessitates specialized equipment.

Industrial-Scale Production

Industrial protocols prioritize cost-effectiveness and safety:

  • Continuous Flow Reactors: Enable precise temperature control (−5 to 0°C) and rapid mixing, reducing byproduct formation.

  • Catalyst Recycling: Sulfuric acid is recovered and reused after neutralization with NaHCO₃, minimizing waste.

  • Crystallization Purification: Replace chromatography with methanol-water recrystallization to isolate the product in 95% purity.

Mechanistic Insights

The nitration mechanism proceeds via:

  • Nitronium Ion Formation:

    HNO3+2H2SO4NO2++H3O++2HSO4\text{HNO}_3 + 2\text{H}_2\text{SO}_4 \rightarrow \text{NO}_2^+ + \text{H}_3\text{O}^+ + 2\text{HSO}_4^-
  • Electrophilic Attack: NO₂⁺ targets the para position relative to the ketone group, favored by the electron-withdrawing effect of the carbonyl.

  • Rearomatization: Loss of a proton restores aromaticity, yielding the nitro product.

Comparative Data Tables

Table 1: Optimization of Nitration Conditions for this compound

ConditionYield (%)Purity (%)Reaction TimeReference
H₂SO₄/KNO₃, −5°C62984 h
HNO₃/Ac₂O, 0°C68956 h
Microwave, 80°C60970.5 h

Table 2: Spectral Data for this compound

TechniqueKey SignalsReference
¹H-NMRδ 8.59 (d, aromatic), 3.33–2.78 (m)
ESI-MSm/z 178.17 [M + H]⁺
IR1520 cm⁻¹ (NO₂ asym. stretch)

Chemical Reactions Analysis

Types of Reactions

6-Nitro-1H-inden-1-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 6-Amino-1H-inden-1-one.

    Substitution: Various substituted indene derivatives.

    Oxidation: Oxidized indene derivatives.

Scientific Research Applications

6-Nitro-1H-inden-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Nitro-1H-inden-1-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Nitro Substitution

  • 1H-Indene,6-nitro- (CAS: 75476-80-1) Molecular Formula: C₉H₇NO₂ Molecular Weight: 161.16 g/mol
  • 6-Nitro-1H-indole (CAS: 4769-96-4) Molecular Formula: C₈H₆N₂O₂ Molecular Weight: 162.15 g/mol Key Properties: The indole scaffold replaces the indenone core, introducing a basic nitrogen atom. This modification enhances its bioactivity, making it a reagent in life science research (e.g., enzyme inhibition studies) .

Analogues with Halogen/Methyl Substitution

  • 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one (CAS: 938-35-2)

    • Molecular Formula : C₁₀H₉ClO
    • Molecular Weight : 180.63 g/mol
    • Key Properties : Chlorine and methyl groups at positions 6 and 4 increase steric hindrance, reducing reactivity compared to 6-nitro-1H-inden-1-one. Used in pharmaceutical synthesis (e.g., kinase inhibitors) .
  • 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one

    • Molecular Formula : C₁₁H₁₂O
    • Molecular Weight : 160.22 g/mol
    • Key Properties : Methyl groups enhance lipophilicity, improving membrane permeability in drug design. Classified as hazardous (H302, H315, H319) due to irritant properties .

Functional Group Variants

  • 6-Nitro-1H-indole-3-carbaldehyde (CAS: 10553-13-6)
    • Molecular Formula : C₉H₆N₂O₃
    • Molecular Weight : 190.16 g/mol
    • Key Properties : The aldehyde group at position 3 enables nucleophilic addition reactions, distinguishing it from this compound. Widely employed in synthesizing heterocyclic pharmaceuticals .

Data Table: Comparative Properties of Selected Analogues

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications Hazard Statements
This compound 24623-24-3 C₉H₇NO₃ 177.16 169–170 Organic synthesis, fluorescent probes H302, H315, H319
1H-Indene,6-nitro- 75476-80-1 C₉H₇NO₂ 161.16 N/A Polymer research Not reported
6-Nitro-1H-indole 4769-96-4 C₈H₆N₂O₂ 162.15 >300 Biochemical assays H302, H315
6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one 938-35-2 C₁₀H₉ClO 180.63 N/A Kinase inhibitor synthesis H302, H315, H319
6-Nitro-1H-indole-3-carbaldehyde 10553-13-6 C₉H₆N₂O₃ 190.16 N/A Pharmaceutical intermediates H302, H315

Key Research Findings

  • Reactivity : The nitro group in this compound facilitates electrophilic aromatic substitution, whereas chloro/methyl analogues exhibit slower reaction kinetics due to steric effects .
  • Biological Activity: Indole derivatives (e.g., 6-nitro-1H-indole) show higher affinity for enzyme binding pockets compared to indenones, attributed to hydrogen-bonding interactions with the indole nitrogen .
  • Safety : Nitro-substituted compounds generally exhibit higher toxicity (e.g., H302: harmful if swallowed) than halogenated analogues, which prioritize irritant risks (H315, H319) .

Biological Activity

6-Nitro-1H-inden-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings. The compound's structure features a nitro group at the sixth position of the indene ring, which is crucial for its biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C9H7N1O2C_9H_7N_1O_2. Its structure can be represented as follows:

6 Nitro 1H Inden 1 one Chemical Structure \text{6 Nitro 1H Inden 1 one}\quad \text{ Chemical Structure }

This compound's unique arrangement of functional groups contributes significantly to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the nitro group allows for hydrogen bonding and electrostatic interactions with active sites, potentially modulating protein functions.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing cellular responses.

Anticancer Properties

Research has shown that derivatives of this compound exhibit significant anticancer activity. For instance, studies indicate that certain analogs can induce apoptosis in cancer cell lines, such as HL60 and NB4 cells, by modulating pathways involved in cell proliferation and differentiation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Research Findings

Several studies have investigated the biological activities of this compound and its derivatives. Below is a summary table highlighting key findings from various research efforts:

Study ReferenceBiological ActivityKey Findings
AnticancerInduces apoptosis in HL60 cells; moderate differentiation induction in NB4 cells (68.88% at 5 μM).
AntimicrobialExhibits activity against multiple bacterial strains; potential for antibiotic development.
Enzyme InteractionModulates enzyme activity; potential as an enzyme inhibitor in metabolic pathways.

Case Study 1: Anticancer Activity

In a study examining the effects of this compound on cancer cells, researchers found that the compound significantly inhibited cell proliferation in HL60 leukemia cells. The mechanism was linked to the activation of apoptotic pathways, suggesting that it could serve as a basis for developing new anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives displayed promising antibacterial activity, warranting further exploration into their therapeutic potential .

Q & A

Q. What are the established synthetic routes for 6-Nitro-1H-inden-1-one, and how can reaction conditions be optimized for academic research purposes?

  • Methodological Answer : The synthesis typically involves nitration of indenone derivatives under controlled conditions. Key parameters include temperature (0–5°C for nitration stability), stoichiometric ratios (e.g., nitric acid as the nitrating agent), and solvent choice (e.g., sulfuric acid for protonation). Optimization requires iterative testing of reaction times and quenching methods. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate eluent) and characterization by 1H^1H-NMR (to confirm nitro-group positioning) and FTIR (C=O and NO2_2 stretching bands at ~1700 cm1^{-1} and ~1520 cm1^{-1}, respectively) are critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted to confirm structural integrity?

  • Methodological Answer : A multi-technique approach is recommended:
  • 1H^1H-NMR : Identify aromatic proton splitting patterns (e.g., doublets for para-nitro groups) and integration ratios.
  • X-ray crystallography : Resolve molecular geometry using SHELXL for refinement .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 175.04 for C9_9H5_5NO3_3).
    Cross-validate spectral data against computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

Q. What computational chemistry approaches are suitable for predicting electronic properties of this compound, and which basis sets provide optimal accuracy?

  • Methodological Answer : Density Functional Theory (DFT) with the B3LYP functional and 6-31G(d,p) basis set reliably predicts frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. For nitro-group effects, use polarizable continuum models (PCM) to simulate solvent interactions. Gaussian or ORCA software packages are recommended for reproducibility .
Basis Set Application Accuracy
6-31G(d,p)Geometry optimization, HOMO-LUMO gapsHigh (≤0.05 Å bond length error)
cc-pVTZElectron density mapsVery High (computationally intensive)

Advanced Research Questions

Q. How should researchers address contradictions in published crystallographic data for nitro-substituted indenones?

  • Methodological Answer : Contradictions often arise from twinning or disorder in crystal lattices. Use SHELXL for refinement, applying TWIN and BASF commands to model twinning. Validate against residual density maps (R-factor < 5%). Cross-check with spectroscopic data (e.g., NMR coupling constants) to confirm nitro-group orientation .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound derivatives?

  • Methodological Answer :
  • Directing groups : Introduce electron-withdrawing substituents (e.g., -CF3_3) to meta-direct nitration.
  • Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Computational screening : Pre-screen reaction pathways using DFT to identify kinetic vs. thermodynamic control .

Q. How can experimental and computational data be integrated to elucidate reaction mechanisms involving this compound?

  • Methodological Answer : Combine kinetic studies (e.g., UV-Vis monitoring of nitro-group reduction) with DFT-calculated activation energies. Use Eyring plots to compare experimental and theoretical ΔG^\ddagger. For intermediates, employ tandem MS/MS and IR spectroscopy for structural validation .

Q. What methodologies reconcile discrepancies between theoretical predictions and experimental observations in nitroindenone systems?

  • Methodological Answer :
  • Basis set validation : Compare results across multiple basis sets (e.g., 6-31G vs. cc-pVTZ) to identify systematic errors.
  • Solvent correction : Apply explicit solvent models (e.g., COSMO-RS) instead of implicit ones.
  • Error analysis : Use statistical tools (e.g., RMSE) to quantify deviations between computed and observed spectral data .

Data Contradiction Analysis

  • Case Study : If X-ray data conflicts with NMR assignments (e.g., nitro-group positioning), perform:
    • Hirshfeld surface analysis to assess intermolecular interactions.
    • DFT-NMR comparison to validate proton environments.
    • Multi-temperature crystallography to detect dynamic disorder .

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